molecular formula C18H27N3O2 B12633359 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one CAS No. 921616-69-5

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one

Cat. No.: B12633359
CAS No.: 921616-69-5
M. Wt: 317.4 g/mol
InChI Key: CVHICRKRASXHJS-HNNXBMFYSA-N
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Description

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and a propoxy chain linked to a methylpyrrolidine moiety

Preparation Methods

The synthesis of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the reductive amination of a precursor compound with an appropriate aldehyde. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The resulting product is then purified and characterized using techniques such as IR, NMR, and mass spectroscopy .

Chemical Reactions Analysis

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Mechanism of Action

The mechanism of action of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

921616-69-5

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-[3-[(2S)-2-methylpyrrolidin-1-yl]propoxy]phenyl]piperazin-2-one

InChI

InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3/t15-/m0/s1

InChI Key

CVHICRKRASXHJS-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Origin of Product

United States

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